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Introduction
MB 660R DBCO is a bright and highly photostable far-red fluorescent dye ideal for single-

molecule imaging applications.[1] Its utility in copper-free click chemistry allows for the specific

labeling of azide-modified biomolecules in living cells without the cytotoxicity associated with

copper catalysts.[2][3][4] This document provides detailed application notes and protocols for

the use of MB 660R DBCO in single-molecule imaging studies, with a focus on experimental

design, data interpretation, and visualization of relevant biological pathways.

MB 660R is a rhodamine-based dye with exceptional brightness and photostability, making it a

prime candidate for demanding imaging applications like confocal and single-molecule

microscopy.[1][5][6] It is water-soluble and its fluorescence is insensitive to pH changes in the

range of 4 to 10.[1][5][6] Spectrally, it is very similar to Alexa Fluor® 660 and CF® 660R Dye.[1]

[5]
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Property MB 660R DBCO Alexa Fluor 660 CF660R

Excitation Maximum

(nm)
~665[1][5] 663[7][8][9] 662-663[10]

Emission Maximum

(nm)
~685[1][5] 690-691[7][8][9] 682[10]

Molar Extinction

Coefficient (cm⁻¹M⁻¹)
~100,000 132,000[9] 100,000

Quantum Yield

Not explicitly found;

likely similar to Alexa

Fluor 660

0.33 (relative to Alexa

Fluor 647)[11]
Not explicitly found

Fluorescence Lifetime

(ns)

Not explicitly found;

likely similar to Alexa

Fluor 660

1.2[11] Not explicitly found

Recommended Laser

Line (nm)
633, 635, 640[1][5] 628-640[8] 633, 635, 640

Common Emission

Filter
695/40[8] 695/40[8] 695/40[10]

Reactive Group
DBCO

(Dibenzocyclooctyne)
N/A N/A

Reaction Target Azide N/A N/A

Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Proteins with
Azide Sugars
This protocol describes the introduction of azide groups into cell surface glycoproteins, which

will then serve as docking sites for MB 660R DBCO.

Materials:

Cells of interest (e.g., HEK293T, HeLa)
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Complete cell culture medium

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

Phosphate-buffered saline (PBS), pH 7.4

Dimethyl sulfoxide (DMSO)

Procedure:

Cell Seeding: Plate cells on a glass-bottom dish suitable for microscopy and allow them to

adhere and grow overnight to reach 70-80% confluency.

Preparation of Ac4ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz

in sterile DMSO.

Metabolic Labeling:

Remove the existing culture medium from the cells.

Add fresh, pre-warmed complete culture medium containing a final concentration of 25-50

µM Ac4ManNAz to the cells.

Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for the metabolic

incorporation of the azide sugar into cell surface glycans.[12]

Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any

unincorporated Ac4ManNAz. The cells are now ready for labeling with MB 660R DBCO.

Protocol 2: Labeling of Azide-Modified Cells with MB
660R DBCO for Single-Molecule Imaging
This protocol details the copper-free click chemistry reaction to label the azide-modified cell

surface proteins with MB 660R DBCO.

Materials:

Azide-modified cells (from Protocol 1)
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MB 660R DBCO

Anhydrous DMSO

Live-cell imaging buffer (e.g., phenol red-free DMEM/F12 supplemented with 10 mM HEPES

and 1% FBS)

Procedure:

Preparation of MB 660R DBCO Stock Solution: Prepare a 1 mM stock solution of MB 660R
DBCO in anhydrous DMSO. Store any unused portion at -20°C, protected from light and

moisture.

Preparation of Labeling Solution: Dilute the MB 660R DBCO stock solution in the live-cell

imaging buffer to a final concentration suitable for single-molecule imaging. A starting

concentration in the range of 1-10 nM is recommended to achieve a sparse labeling density.

The optimal concentration should be determined empirically for each cell type and

experimental setup.

Labeling Reaction:

Remove the PBS from the washed azide-modified cells.

Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected

from light.

Washing:

Remove the labeling solution.

Gently wash the cells three to four times with pre-warmed live-cell imaging buffer to

remove any unbound MB 660R DBCO.

Imaging: The cells are now ready for single-molecule imaging. Add fresh, pre-warmed

imaging buffer to the dish.
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Protocol 3: Single-Molecule Imaging using Total Internal
Reflection Fluorescence (TIRF) Microscopy
This protocol outlines the setup and acquisition parameters for single-molecule imaging of MB
660R DBCO-labeled cells using TIRF microscopy.

Materials:

MB 660R DBCO-labeled cells (from Protocol 2)

TIRF microscope equipped with:

A high numerical aperture (NA ≥ 1.45) oil-immersion objective

A 633 nm or 640 nm laser line

Appropriate emission filters (e.g., 695/40 nm bandpass)

A highly sensitive EMCCD or sCMOS camera

Immersion oil

Imaging buffer for single-molecule localization microscopy (dSTORM buffer):

100 mM Tris-HCl, pH 8.0

10% (w/v) glucose

100 mM MEA (mercaptoethylamine)

Glucose oxidase (e.g., 0.5 mg/mL)

Catalase (e.g., 40 µg/mL)

Note: The dSTORM buffer components help to induce blinking of the fluorophores, which

is necessary for some super-resolution techniques, and also reduces photobleaching.

Procedure:
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Microscope Setup:

Turn on the laser, camera, and microscope. Allow the system to warm up and stabilize.

Place a drop of immersion oil on the objective.

Mount the glass-bottom dish with the labeled cells onto the microscope stage.

Locate Cells and Set up TIRF Illumination:

Bring the cells into focus using brightfield or epifluorescence.

Switch to TIRF illumination. Adjust the laser angle to achieve total internal reflection, which

will selectively excite fluorophores within ~100 nm of the coverslip, thus minimizing

background fluorescence.

Image Acquisition:

Set the laser power to an appropriate level to achieve a good signal-to-noise ratio without

excessive photobleaching. A starting point is typically 0.1-1 kW/cm².

Set the camera exposure time to 20-100 ms.

Acquire a time-lapse series of images (typically 1000-5000 frames) to capture the

dynamics of single molecules.

Data Analysis:

Use single-particle tracking software (e.g., ImageJ plugins like TrackMate, or custom

MATLAB scripts) to detect and track the movement of individual fluorescent spots over

time.

From the trajectories, quantitative information such as diffusion coefficients, confinement

radii, and residence times can be extracted.

Mandatory Visualizations
Experimental Workflow for Single-Molecule Imaging
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Caption: Experimental workflow for single-molecule imaging using MB 660R DBCO.
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Caption: Simplified G Protein-Coupled Receptor (GPCR) signaling cascade.
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Caption: The EGFR-MAPK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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